

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

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An In-depth Technical Guide to the Chemical Properties of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid**, a pivotal chiral building block in modern organic synthesis.

Introduction: A Versatile Chiral Synthon

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, often referred to as isopropylidene-D-glyceric acid, is a derivative of glyceric acid, a classic molecule belonging to the "chiral pool."^[1] Its significance in synthetic chemistry stems from its role as an enantiomerically pure precursor that provides a stable, protected diol functionality while allowing for a wide range of transformations at its carboxylic acid group.^[1] The formation of the 2,2-dimethyl-1,3-dioxolane ring, an acetonide, is a standard and robust method for protecting 1,2-diols. This protection strategy unmasks the reactivity of the carboxylic acid, making the molecule a valuable intermediate in the synthesis of complex, biologically active compounds, including pharmaceuticals.^{[1][2]}

Core Chemical Structure and Physicochemical Properties

The foundational structure of this molecule features a five-membered dioxolane ring with two methyl groups at the C2 position and a carboxylic acid group at the C4 position. This arrangement imparts conformational rigidity, which is crucial for directing the stereochemical outcomes of subsequent reactions.[\[1\]](#)

Caption: Chemical structure of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid**.

Table 1: Key Physicochemical Properties and Identifiers

Property	Value	Source(s)
IUPAC Name	2,2-dimethyl-1,3-dioxolane-4-carboxylic acid	[3]
CAS Number	5736-06-1 / 62075-55-2	[3] [4] [5] [6]
Molecular Formula	C ₆ H ₁₀ O ₄	[3] [4]
Molecular Weight	146.14 g/mol	[3] [4]
Appearance	White solid or Pale-yellow to Yellow-brown Liquid	[4] [5]
pKa	3.12 ± 0.40 (Predicted)	[4]
SMILES	CC1(OCC(O1)C(=O)O)C	[3]
InChI	InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)	[3] [5]
Storage	Inert atmosphere, store in freezer, under -20°C	[5]

Spectroscopic Characterization

The structural features of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid** give rise to a distinct spectroscopic fingerprint.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption is expected in the 2500-3300 cm^{-1} region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxyl group.[7] A sharp, strong absorption peak appears around 1700-1760 cm^{-1} , which is indicative of the C=O (carbonyl) stretch.[7][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: While specific data for the acid is not readily available, the spectrum of its methyl ester provides a close reference.[9] Protons on the dioxolane ring (at C4 and C5) would appear as multiplets in the 3.5-4.5 ppm range. The two geminal methyl groups at C2 are often non-equivalent and may appear as two distinct singlets around 1.3-1.5 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically far downfield (>10 ppm).
 - ^{13}C NMR: Based on data for the methyl ester, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm.[10] The quaternary carbon of the acetonide (C2) would appear near 110 ppm, while the carbons of the dioxolane ring (C4 and C5) would be found in the 65-80 ppm region. The two methyl carbons would produce signals in the 20-30 ppm range.[10]
- Mass Spectrometry (MS): In mass spectrometry, carboxylic acid derivatives commonly undergo cleavage of the C-Y bond to form a stable acylium ion ($\text{R}-\text{CO}^+$), which often represents the base peak.[8] For **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid**, the fragmentation pattern would likely show a prominent peak corresponding to the loss of the carboxyl group ($\bullet\text{COOH}$). Further fragmentation of the dioxolane ring is also expected.[11] The mass spectrum of the methyl ester derivative shows characteristic fragmentation patterns that can be used as a reference.[12]

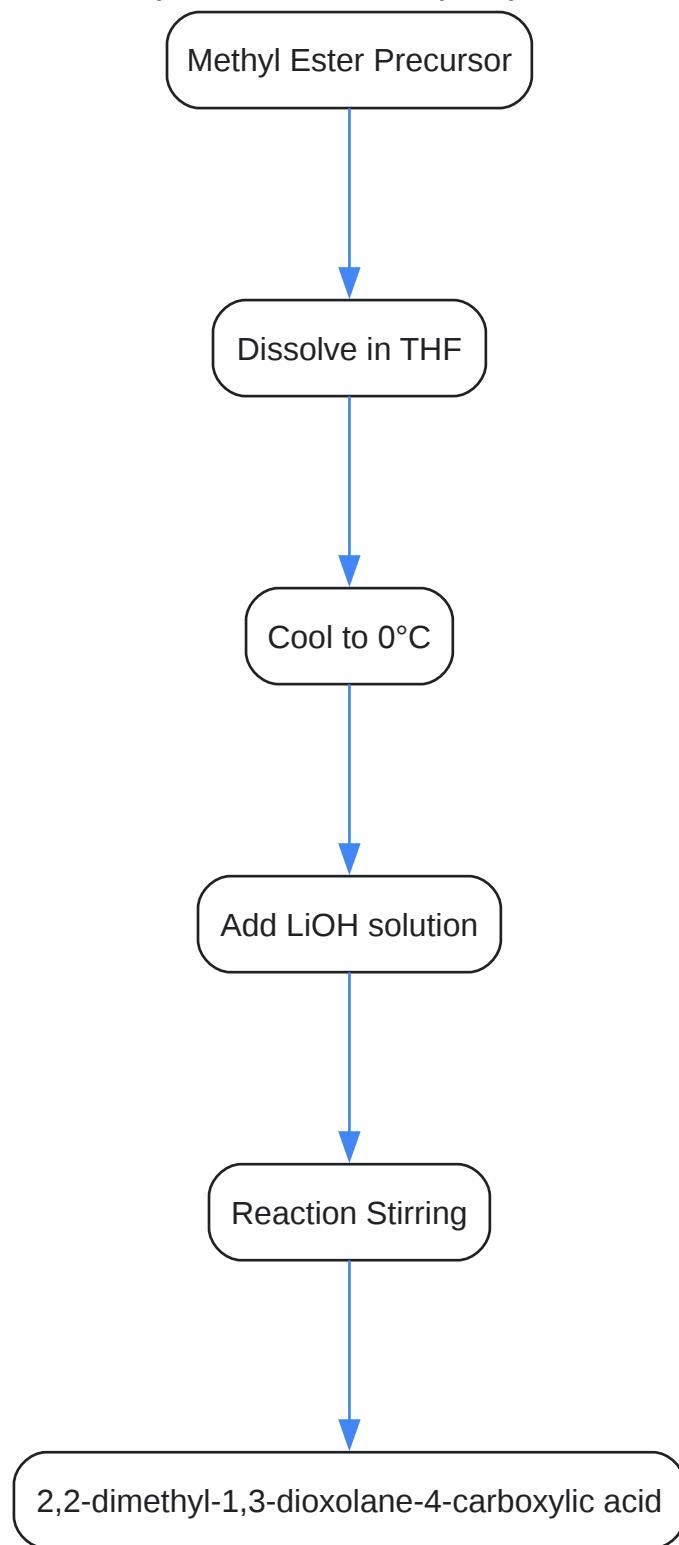
Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid** is typically achieved through straightforward, high-yielding reactions from readily available starting materials.

Method 1: Hydrolysis of the Methyl Ester A common and efficient route involves the saponification of the corresponding methyl ester, **(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid** methyl ester.[\[13\]](#)

Synthesis via Ester Hydrolysis

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Caption: Workflow for the synthesis of the target acid via hydrolysis.

Experimental Protocol: Ester Hydrolysis[13]

- Dissolve (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (1.8 g, 11.24 mmol) in tetrahydrofuran (THF, 20 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add an aqueous solution (20 mL) of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) dropwise over 10 minutes.
- Allow the reaction to stir at this temperature and monitor for completion using an appropriate technique (e.g., TLC).
- Upon completion, perform an acidic workup to protonate the carboxylate and extract the product.

Method 2: Oxidation of the Primary Alcohol An alternative synthesis involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using an oxidizing agent like RuCl₃ with a co-oxidant.[6]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity profile. The dioxolane group is stable under a variety of conditions, allowing the carboxylic acid to undergo numerous transformations without disturbing the chiral center.

- As a Chiral Building Block: The molecule serves as a cornerstone for introducing stereochemistry into larger, more complex molecules. Its derivatives, such as the corresponding aldehyde and esters, are pivotal intermediates.[1] For example, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key intermediate in the synthesis of the anti-tumor drug gemcitabine.[2]
- Reactions at the Carboxyl Group: The carboxylic acid functionality can be readily converted into other groups:
 - Esters: Through Fischer esterification or reaction with alkyl halides.
 - Amides: By coupling with amines using standard peptide coupling reagents (e.g., EDC·HCl).[14]

- Alcohols: Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Acyl Halides: Using reagents such as thionyl chloride (SOCl_2) or oxaly chloride.

Applications in Research and Development

The unique structural and chemical properties of **2,2-dimethyl-1,3-dioxolane-4-carboxylic acid** and its derivatives make them indispensable in several areas of chemical science.

- Pharmaceutical Synthesis: The core structure is a recurring motif in many biologically active compounds. Its role as an intermediate for the anticancer drug gemcitabine is a prime example of its importance in medicine.[[2](#)]
- Natural Product Synthesis: Chiral building blocks are essential for the total synthesis of complex natural products. The methyl ester derivative has been used to construct the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin.[[15](#)]
- Chemical Biology: It serves as a starting material for preparing (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a precursor for autoinducer-2 (AI-2), a molecule involved in bacterial quorum sensing.[[15](#)]

Safety and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Table 2: Summary of Hazard and Safety Information

Category	Information	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3][16]
Signal Word	Warning / Danger	[5][16]
Precautions for Handling	Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.	[16][17][18]
Storage Conditions	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. For long-term stability, store in a freezer at -20°C.	[5][17][18][19]
Incompatible Materials	Strong oxidizing agents, acids.	[19]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][16][17]

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- To cite this document: BenchChem. [2,2-dimethyl-1,3-dioxolane-4-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427831#2-2-dimethyl-1-3-dioxolane-4-carboxylic-acid-chemical-properties]

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